5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
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Overview
Description
5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex heterocyclic compound It features a pyrazole ring fused with a pyridine ring, making it a part of the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step reactions. One common approach is the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrimidines . This method can be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it into a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the substituents attached to the rings.
Pyrazolo[3,4-b]quinolines: These compounds have a quinoline ring fused with a pyrazole ring, offering different chemical and biological properties.
Uniqueness
The uniqueness of 5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-14(2)10-16-11-17(22-21-16)12-25-9-8-19-18(13-25)20(24-23-19)15-6-4-3-5-7-15/h3-7,11,14H,8-10,12-13H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYAAHSIKWXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCC3=C(C2)C(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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